BenchChemオンラインストアへようこそ!

Brobactam

Antimicrobial Resistance Enzymology Microbiology

Brobactam (6β-bromopenicillanic acid) is a synthetic, irreversible β-lactamase inhibitor with a unique 6β-bromo substituent. It shows 8–50× greater potency than clavulanic acid against chromosomal cephalosporinases in Enterobacteriaceae, and superior activity against TEM-1 Asn276Asp mutant (IC50 0.03 µM) vs. clavulanic acid (0.13 µM) and sulbactam (13.4 µM). The ampicillin/brobactam (3:1) combination outperforms amoxicillin/clavulanic acid against Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. Ideal for SAR studies, enzyme kinetics, and as a benchmark in novel antimicrobial research.

Molecular Formula C8H10BrNO3S
Molecular Weight 280.14 g/mol
CAS No. 26631-90-3
Cat. No. B1667864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrobactam
CAS26631-90-3
Synonyms6 beta-bromopenicillanic acid
6-bromopenicillanic acid
6-bromopenicillanic acid, potassium salt, (2S-(2alpha,5alpha,6beta))-isomer
6-bromopenicillanic acid, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
brobactam
Molecular FormulaC8H10BrNO3S
Molecular Weight280.14 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C
InChIInChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
InChIKeyDAVPSCAAXXVSFU-ALEPSDHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brobactam (CAS 26631-90-3): Technical Baseline for Beta-Lactamase Inhibitor Procurement


Brobactam (6β-bromopenicillanic acid, CAS 26631-90-3) is a synthetic, broad-spectrum, irreversible β-lactamase inhibitor belonging to the penicillanic acid sulfone class [1]. It is structurally analogous to sulbactam and tazobactam, but with a distinct 6β-bromo substituent that confers unique inhibition kinetics [2]. Its primary function is to potentiate β-lactam antibiotics, such as ampicillin, against β-lactamase-producing Gram-positive and Gram-negative bacteria [1]. As an early-generation inhibitor, its R&D status is now discontinued, but it remains a valuable research tool for studying structure-activity relationships and enzyme inhibition mechanisms in serine β-lactamases [3].

Why Generic Beta-Lactamase Inhibitors Cannot Simply Replace Brobactam in Research and Selection


Generic substitution among β-lactamase inhibitors is scientifically invalid due to profound differences in their inhibition spectra, potency, and resistance profiles against specific β-lactamases. While clavulanic acid, sulbactam, and tazobactam are the most common clinical inhibitors, they exhibit highly variable activity against different classes and sub-families of enzymes [1]. Specifically, the efficacy of an inhibitor against a particular enzyme—for example, a chromosomal cephalosporinase in Enterobacteriaceae or a mutated TEM enzyme—is not a class-wide property but is dictated by its unique chemical structure and interaction with the enzyme's active site [1]. The quantitative evidence below demonstrates that brobactam possesses specific, verifiable advantages over its closest analogs in key research-relevant assays, making it a non-interchangeable tool for certain experimental systems and a compound of distinct interest for focused scientific study.

Brobactam (26631-90-3): A Product-Specific Quantitative Evidence Guide for Differentiated Performance


Superior Potency of Brobactam vs. Clavulanic Acid Against Chromosomal Cephalosporinases

In a direct head-to-head in vitro study comparing the β-lactamase inhibitory activity of brobactam and clavulanic acid against chromosomal cephalosporinases from Enterobacteriaceae, brobactam demonstrated significantly superior potency [1].

Antimicrobial Resistance Enzymology Microbiology

Comparative Inhibitory Activity (IC50) of Brobactam and Analogs Against TEM-1 and Mutant Beta-Lactamases

A cross-study comparison of IC50 values reveals brobactam's distinct inhibitory profile against TEM-1 β-lactamase and its Asn276Asp mutant when compared to sulbactam and tazobactam [1].

Enzyme Kinetics Drug Resistance Biochemistry

Brobactam/ampicillin Combination Shows Superior In Vitro Activity Against Key Gram-Negative Pathogens

When combined with ampicillin in a 3:1 ratio, brobactam showed superior activity against specific Gram-negative species compared to the amoxicillin/clavulanic acid (4:1) combination [1].

Antibacterial Susceptibility Combination Therapy Clinical Microbiology

Pharmacokinetic Profile of Brobactam in Humans Following Oral Administration

A pharmacokinetic study in healthy volunteers established key plasma and tissue penetration parameters for brobactam when co-administered with pivampicillin [1].

Pharmacokinetics Drug Development Clinical Pharmacology

Brobactam (CAS 26631-90-3): Best Research and Industrial Application Scenarios Based on Verified Evidence


Research on Chromosomal Cephalosporinases (AmpC β-lactamases)

Brobactam is a preferred tool for in vitro studies targeting chromosomal cephalosporinases in Enterobacteriaceae. Its potency is 8-50 times greater than that of clavulanic acid against these enzymes [1]. This makes it an ideal candidate for use as a positive control inhibitor or for probing the structure and inhibition mechanisms of AmpC enzymes, where weaker inhibitors like clavulanic acid may provide insufficient signal.

Enzyme Kinetics and Mutant Profiling Studies for TEM-Type β-lactamases

Brobactam serves as a valuable comparator in biochemical studies of TEM-family β-lactamases. It exhibits a potent IC50 (0.02 µM) against the wild-type TEM-1 enzyme, comparable to clavulanic acid, but demonstrates superior activity against the Asn276Asp mutant (0.03 µM) compared to both clavulanic acid (0.13 µM) and sulbactam (13.4 µM) [2]. Its robust performance against this specific mutation makes it a key reagent for investigating structure-activity relationships and the evolution of inhibitor resistance.

Preclinical Evaluation of Antibiotic Combinations Against Specific Gram-Negative Pathogens

In preclinical in vitro susceptibility testing, the combination of ampicillin and brobactam (3:1) is a demonstrably more effective benchmark than amoxicillin/clavulanic acid (4:1) against a subset of pathogens, including Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica [1]. Researchers developing novel therapies or studying these organisms should prioritize brobactam-containing combinations as a key comparator to establish baseline efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brobactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.